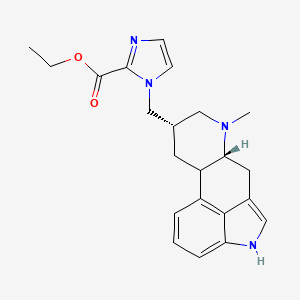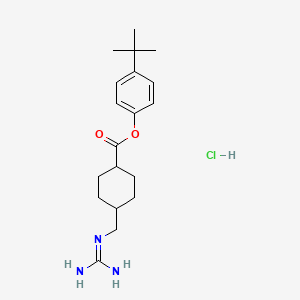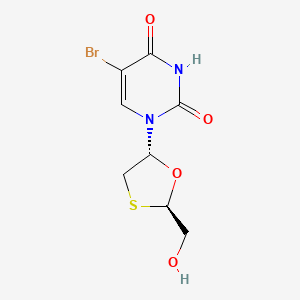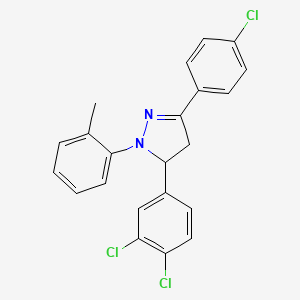
2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-4-((2-nitro-3-(trifluoromethyl)phenyl)azo)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-4-((2-nitro-3-(trifluoromethyl)phenyl)azo)- is a complex organic compound known for its vibrant color properties and applications in various scientific fields. This compound is part of the azo dye family, characterized by the presence of the azo group (-N=N-) which links two aromatic rings. The compound’s structure includes a naphthalene ring, a phenyl group, and a nitro group, contributing to its unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-4-((2-nitro-3-(trifluoromethyl)phenyl)azo)- typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2-nitro-3-(trifluoromethyl)aniline. This involves treating the aniline derivative with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 3-hydroxy-2-naphthalenecarboxamide in an alkaline medium. This step forms the azo bond, resulting in the formation of the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and naphthalene rings, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction of the azo group can yield amines. This reaction is typically carried out using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium dithionite, hydrogen gas with palladium on carbon.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.
Major Products Formed
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-4-((2-nitro-3-(trifluoromethyl)phenyl)azo)- has diverse applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes. Its stability and vibrant color make it useful in studying reaction mechanisms and kinetics.
Biology: Employed in staining techniques for microscopy, helping to visualize cellular components and structures.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics, providing bright and durable colors.
Wirkmechanismus
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The molecular targets and pathways involved include:
Binding to Proteins: The compound can bind to proteins, altering their structure and function, which is useful in staining and visualization techniques.
Electron Transfer: The azo group can participate in electron transfer reactions, making the compound useful in redox chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-: Similar in structure but with a methyl group instead of the nitro and trifluoromethyl groups.
2-Naphthalenecarboxamide, 3-hydroxy-N-1-naphthalenyl-: Contains a naphthyl group instead of the phenyl group.
Uniqueness
The presence of the nitro and trifluoromethyl groups in 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-4-((2-nitro-3-(trifluoromethyl)phenyl)azo)- imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. These groups also enhance its color properties, making it a more effective dye.
This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
440-25-5 |
|---|---|
Molekularformel |
C24H15F3N4O4 |
Molekulargewicht |
480.4 g/mol |
IUPAC-Name |
3-hydroxy-4-[[2-nitro-3-(trifluoromethyl)phenyl]diazenyl]-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C24H15F3N4O4/c25-24(26,27)18-11-6-12-19(21(18)31(34)35)29-30-20-16-10-5-4-7-14(16)13-17(22(20)32)23(33)28-15-8-2-1-3-9-15/h1-13,32H,(H,28,33) |
InChI-Schlüssel |
VHMVZPREKXDLPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=CC(=C4[N+](=O)[O-])C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


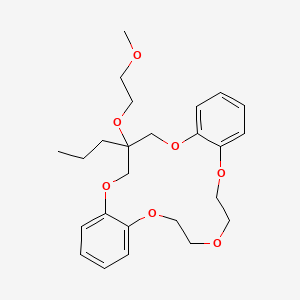

![2-[bis(2-hydroxyethyl)amino]ethanol;2-[(E)-dodec-1-enyl]butanedioic acid](/img/structure/B12780455.png)
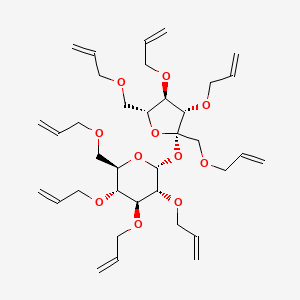

![[(2R,5S)-5-[6-(methylamino)purin-7-yl]-1,3-oxathiolan-2-yl]methanol](/img/structure/B12780468.png)
